Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl ester group, a bromine atom, and a fluorine atom attached to a phenyl ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent.
Introduction of the Phenyl Ring: The phenyl ring with bromine and fluorine substituents can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the morpholine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride for oxidation and reduction reactions.
Major Products Formed
Substituted Phenyl Derivatives: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of the ester group.
Scientific Research Applications
Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(3-chloro-4-fluorophenyl)morpholine-4-carboxylate
- Tert-butyl 2-(3-bromo-4-methylphenyl)morpholine-4-carboxylate
Uniqueness
Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO3/c1-15(2,3)21-14(19)18-6-7-20-13(9-18)10-4-5-12(17)11(16)8-10/h4-5,8,13H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWBMNGDYBFFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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